molecular formula C13H15N3 B13924668 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline

Cat. No.: B13924668
M. Wt: 213.28 g/mol
InChI Key: HWPBXMSZXKDXAF-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline is a compound that features an imidazole ring substituted with a cyclopropyl group and a methyl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

Scientific Research Applications

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-(2-cyclopropyl-1-methylimidazol-4-yl)aniline

InChI

InChI=1S/C13H15N3/c1-16-8-12(15-13(16)9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7-9H,5-6,14H2,1H3

InChI Key

HWPBXMSZXKDXAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2CC2)C3=CC(=CC=C3)N

Origin of Product

United States

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